molecular formula C15H20AsNO4S B14631409 2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 53980-36-2

2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid

Katalognummer: B14631409
CAS-Nummer: 53980-36-2
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: ZKVTXNZSEBIQHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is a complex organic compound that contains both arsenic and aniline groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of ethyl-2-methylphenylarsine with aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is essential to confirm the structure and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while nitration of the aniline group can produce nitro derivatives .

Wissenschaftliche Forschungsanwendungen

2-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of arsenic-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The arsenic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific combination of ethyl, methyl, and arsenic groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

53980-36-2

Molekularformel

C15H20AsNO4S

Molekulargewicht

385.3 g/mol

IUPAC-Name

2-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid

InChI

InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

ZKVTXNZSEBIQHP-UHFFFAOYSA-N

Kanonische SMILES

CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.